[3-(4-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
Overview
Description
This compound is a complex organic molecule that likely belongs to the class of compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy .
Scientific Research Applications
Overview of Research Applications
The compound 3-(4-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl-dimethyl-amine, while specific, falls within the broader category of heterocyclic aromatic amines (HAAs) and amine-functionalized compounds, which have diverse applications in scientific research. Although direct studies on this exact compound are scarce, insights can be drawn from research on similar compounds to understand potential applications.
Heterocyclic Amines in Cancer Research
Heterocyclic amines, including compounds with structures similar to the one , have been studied extensively in cancer research. For example, food-derived heterocyclic amines like PhIP are implicated in breast cancer due to their formation in cooked meats and their interaction with DNA after metabolic activation, suggesting a potential etiological role in human cancers (Snyderwine, 1994). This line of research is vital for understanding dietary risk factors and mechanisms of carcinogenesis.
Amine-Functionalized Compounds in Material Science
Amine-functionalized metal–organic frameworks (MOFs) represent another area of interest. These compounds, featuring amino functionalities, are explored for their strong interaction with CO2, making them promising for CO2 capture applications. Research shows that amine-functionalized MOFs exhibit high CO2 sorption capacities, highlighting their potential in addressing environmental concerns (Lin, Kong, & Chen, 2016).
Advanced Oxidation Processes for Degradation of Amines
The degradation of nitrogen-containing compounds, including amines, via advanced oxidation processes (AOPs) is a critical area of environmental research. These processes are effective in mineralizing recalcitrant compounds, improving water treatment technologies. Studies suggest that AOPs, including ozone and Fenton processes, are highly effective against various amines, emphasizing the importance of optimizing these methods for specific effluents (Bhat & Gogate, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-aminophenyl)-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3/c1-20(2)13-12(9-3-5-11(18)6-4-9)7-10(8-19-13)14(15,16)17/h3-8H,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBURNZKVPPRRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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